molecular formula C7H15NO B2679595 [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol CAS No. 2177257-45-1

[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol

Cat. No.: B2679595
CAS No.: 2177257-45-1
M. Wt: 129.203
InChI Key: YCHYRTQQCGVNMY-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C7H15NO . It is used for research purposes.


Molecular Structure Analysis

The molecular weight of “this compound” is 129.2001 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .

Scientific Research Applications

Catalytic C–C Coupling Using Methanol

Methanol, as a renewable chemical feedstock, has been utilized in direct C–C coupling with allenes to produce higher alcohols featuring all-carbon quaternary centers without stoichiometric by-products. An iridium catalyst facilitated this process, marking a significant advancement in the catalytic C–C coupling of methanol to generate discrete hydrohydroxymethylation products (Moran et al., 2011).

Synthesis of Complex Molecules

Research has demonstrated the synthesis of complex molecules such as (4S-Phenylpyrrolidin-2R-yl)methanol through the double reduction of cyclic sulfonamide precursors. This method provides an efficient pathway to construct molecules where the aryl sulfonyl moiety acts both as an N-protecting group and an aryl donor, showcasing the versatility of using methanol and related compounds in organic synthesis (Evans, 2007).

Microfluidic Chip Reactor for Stereoselective Synthesis

A microfluidic chip reactor has been employed for the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in the synthesis of pharmacologically valuable products. This approach underscores the potential of methanol in fine chemical synthesis through enantioselective processes (Kluson et al., 2019).

Conversion of Methanol and Ethanol to Hydrocarbons

The conversion of methanol and ethanol to hydrocarbons over synthetic zeolite H-ZSM-5 has been explored, revealing methanol's dehydration to dimethyl ether and ethylene as initial steps. This process further diverges into the formation of branched aliphatics or polycondensation reactions leading to aromatic compounds. Such studies highlight methanol's role in producing hydrocarbons, offering insights into alternative fuel production (Derouane et al., 1978).

Methanol in Homogeneous Hydrogenation

Research on the homogeneous hydrogenation of carbon dioxide to methanol using ruthenium cluster anions in the presence of halide anions has opened new avenues for methanol production from CO2. This method presents a novel catalytic system for methanol synthesis, contributing to the development of sustainable chemical processes (Tominaga et al., 1995).

Properties

IUPAC Name

[(3R,4R)-4-ethylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-6-3-8-4-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHYRTQQCGVNMY-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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